molecular formula C23H32N4O B5386830 N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide

N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide

Cat. No.: B5386830
M. Wt: 380.5 g/mol
InChI Key: SCXJMYBDFDQBJB-YADHBBJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexylamino group attached to a cyclobutyl ring, which is further connected to a benzamide moiety through a dimethylpyrazolylmethyl linker. The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate starting materials.

    Introduction of the Cyclohexylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the cyclobutyl ring with cyclohexylamine.

    Attachment of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction, often using reagents like EDCI or HATU.

    Linking the Dimethylpyrazolylmethyl Group: The final step involves the alkylation of the benzamide with 3,5-dimethylpyrazole, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide or pyrazole moieties, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications.

Properties

IUPAC Name

N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O/c1-16-13-17(2)27(26-16)15-18-7-6-8-19(14-18)23(28)25-22-12-11-21(22)24-20-9-4-3-5-10-20/h6-8,13-14,20-22,24H,3-5,9-12,15H2,1-2H3,(H,25,28)/t21-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXJMYBDFDQBJB-YADHBBJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)NC3CCC3NC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)N[C@H]3CC[C@H]3NC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.